molecular formula C15H22BNO3 B2984406 N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide CAS No. 397843-97-9

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

Cat. No.: B2984406
CAS No.: 397843-97-9
M. Wt: 275.16
InChI Key: ZNGMWIOQGSQJFB-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide (CAS 397843-97-9) is a high-purity boronic ester derivative offered for research and development purposes. This compound, with a molecular formula of C15H22BNO3 and a molecular weight of 275.15 g/mol, is supplied at a verified purity of 95% . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group serves as a protected form of a boronic acid, significantly enhancing the stability and handling characteristics of the reagent for synthetic applications . Its primary research application is as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is fundamental in the construction of biaryl and heterobiaryl carbon-carbon bonds, which are critical scaffolds in the development of active pharmaceutical ingredients (APIs) and organic electronic materials. The aniline-linked propionamide moiety can impart specific steric and electronic properties to the molecule, making it a valuable intermediate for constructing more complex, functionalized architectures, potentially for use in drug discovery projects . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can procure this compound in quantities ranging from 250 mg to 5 g . For safe handling and optimal stability, it is recommended to store the product sealed in a dry environment.

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGMWIOQGSQJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biologically active compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in studying carbohydrate-protein interactions.

Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing new therapeutic agents.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or pseudohalide to form a new carbon-carbon bond. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Aromatic System Variations

N-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Propanamide ()
  • Structure : Replaces the phenyl ring with a pyridine ring (3-pyridinyl), introducing a nitrogen atom into the aromatic system.
  • Molecular Weight : 276.145 g/mol (vs. ~263–287 g/mol for phenyl-based analogs).
  • However, steric hindrance from the pyridine substituents may reduce reactivity compared to phenyl analogs .
N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propionamide ()
  • Structure : Boronate group at the 3-position of the phenyl ring instead of 2.
  • However, regioselectivity in synthesis may favor ortho-substituted derivatives due to directing group effects .

Functional Group Modifications

N-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide ()
  • Structure : Acetamide (CH3CONH-) instead of propionamide (CH2CH2CONH-).
  • Molecular Weight : ~247.10 g/mol (formamide analog in ).
  • However, reports low synthetic yield (8%) due to competing diacetylation by-products, suggesting propionamide derivatives may offer better synthetic control .
N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxamide ()
  • Structure : Cyclopropanecarboxamide replaces propionamide.
  • Molecular Weight : 287.167 g/mol.
  • Impact : The rigid cyclopropane ring introduces steric constraints and electronic effects, which may enhance binding specificity in biological applications or alter reactivity in cross-coupling .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Group
N-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propionamide (Target) C14H20BNO3 ~263–287 (estimated) Phenyl-2 Propionamide
N-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Propanamide C14H21BN2O3 276.145 Pyridin-3-yl Propanamide
N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propionamide C14H20BNO3 ~263–287 (estimated) Phenyl-3 Propionamide
N-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Formamide C13H18BNO3 247.10 Phenyl-2 Formamide

Biological Activity

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a compound that integrates a dioxaborolane moiety into its structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The unique properties of the dioxaborolane group contribute to its reactivity and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BNO3. The structure features a propionamide group linked to a phenyl ring that is substituted with a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane enhances its electrophilic character, making it a candidate for various biological interactions.

Biological Activity

Research indicates that compounds containing dioxaborolane structures exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that dioxaborolanes can inhibit cancer cell proliferation. For instance, derivatives of dioxaborolane have been evaluated for their ability to induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains and fungi .
  • Enzyme Inhibition : Dioxaborolanes are known to interact with enzymes through boron coordination. This interaction can lead to inhibition of key metabolic pathways in pathogens or cancer cells .

Case Studies

  • Antitumor Efficacy : A study by Hatayama & Okuno (2012) explored the antitumor properties of related dioxaborolane compounds. They found that these compounds could effectively reduce tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Research conducted on various dioxaborolane derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis .

The biological activity of this compound can be attributed to its ability to form complexes with biological targets:

  • Reactivity with Nucleophiles : The boron atom in the dioxaborolane can form stable complexes with nucleophiles such as amino acids and nucleotides . This property is crucial for enzyme inhibition.
  • Electrophilic Character : The polarized π-system within the compound allows for effective interaction with electron-rich sites in biomolecules . This characteristic enhances its potential as an inhibitor or modulator of biological processes.

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
AntitumorInduces apoptosis in cancer cell lines ,
AntimicrobialEffective against S. aureus and E. coli ,
Enzyme InhibitionInhibits key metabolic pathways ,

Q & A

Q. What analytical techniques are critical in resolving contradictions between theoretical and experimental data in reaction mechanisms?

  • Techniques :
  • Kinetic Isotope Effect (KIE) Studies : Differentiate between concerted vs. stepwise mechanisms in cross-coupling reactions.
  • In Situ NMR : Track intermediate formation (e.g., palladium-boron complexes) to validate computational models .

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